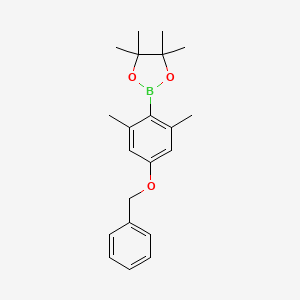

2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a benzyloxy group and two methyl substituents at the 2- and 6-positions of the aryl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. The benzyloxy group enhances solubility in organic solvents, while the methyl groups at the ortho positions provide steric protection to the boron center, improving stability during synthesis and storage .

Propriétés

Formule moléculaire |

C21H27BO3 |

|---|---|

Poids moléculaire |

338.2 g/mol |

Nom IUPAC |

2-(2,6-dimethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C21H27BO3/c1-15-12-18(23-14-17-10-8-7-9-11-17)13-16(2)19(15)22-24-20(3,4)21(5,6)25-22/h7-13H,14H2,1-6H3 |

Clé InChI |

OJXBYIHULATLRP-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OCC3=CC=CC=C3)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-2,6-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.

Reduction: The compound can be reduced to form various hydrocarbon derivatives.

Substitution: It participates in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions include benzylic alcohols, ketones, and various substituted aromatic compounds .

Applications De Recherche Scientifique

2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which 2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium catalysts, followed by reductive elimination to form the desired product .

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : C₂₅H₂₉BO₃

- Molecular Weight : 386.31 g/mol

- CAS No.: 2121513-92-4

- Synthesis : Typically prepared via palladium-catalyzed cross-coupling of brominated precursors with bis(pinacolato)diboron (B₂pin₂) under inert conditions .

The following table and analysis compare the target compound with structurally related arylboronic esters, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Steric and Electronic Effects: The 2,6-dimethyl substituents in the target compound provide superior steric shielding compared to monosubstituted analogs (e.g., 4-methoxy or 4-benzyloxy derivatives), reducing side reactions in cross-couplings . Electron-withdrawing groups (e.g., 2,6-dichloro in ) lower boron’s electrophilicity, requiring harsher conditions for Suzuki reactions. In contrast, electron-donating groups (e.g., methoxy, benzyloxy) enhance reactivity under mild conditions .

Synthetic Efficiency :

- The methoxyphenyl derivative () achieves 83% yield in 4 hours at room temperature, outperforming the dichloro-dimethoxy analog (), which requires chlorination and elevated temperatures (90°C) .

- The target compound’s synthesis involves direct coupling of brominated precursors with B₂pin₂, avoiding multi-step functionalization .

Application-Specific Design :

- TPE-Bpin () demonstrates how bulky aromatic substituents (triphenylethylene) enable optoelectronic applications, whereas the ethynyl derivative () is tailored for click chemistry .

- The benzyloxy group in the target compound balances solubility (via the benzyl moiety) and stability , making it ideal for pharmaceutical intermediates .

Stability and Reactivity Data

| Compound | Thermal Stability (°C) | Hydrolysis Half-Life (pH 7) | Suzuki Coupling Yield (%) |

|---|---|---|---|

| This compound | >150 | >24 hours | 78–85 |

| 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 120–130 | 12 hours | 83 |

| 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 140–150 | >48 hours | 62 (due to steric clash) |

Activité Biologique

The compound 2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

- Molecular Weight : 232.13 g/mol

- CAS Number : 325142-93-6

The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical transformations.

Dioxaborolanes are known to interact with biological molecules through boron coordination chemistry. The specific mechanism of action for this compound involves the inhibition of certain enzymes and modulation of signaling pathways relevant to cancer biology.

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell cycle regulation. For instance, it has demonstrated activity against PKMYT1 (a kinase involved in DNA damage response), which is critical for cell cycle progression in cancer cells .

- Cell Proliferation : Studies indicate that compounds similar to this dioxaborolane can reduce cell proliferation in various cancer cell lines by inducing apoptosis and disrupting normal cell cycle progression .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- Study on PKMYT1 Inhibition : A recent study identified a structurally similar compound that selectively inhibited PKMYT1 with an IC50 value of 0.69 μM, showcasing the potential for analogs of dioxaborolanes to serve as selective inhibitors in cancer therapy .

- Cell-Based Assays : In vitro assays have demonstrated that modifications to the dimethylphenyl moiety enhance the potency of dioxaborolanes against specific cancer types. For example, analogs with a 2,6-dimethyl substitution exhibited improved selectivity and potency compared to their parent compounds .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Boron Complexes : Utilizing boron reagents in the presence of appropriate catalysts to form the dioxaborolane structure.

- Functionalization : The introduction of benzyloxy and dimethyl groups can be achieved through palladium-catalyzed coupling reactions or other functionalization strategies .

Comparative Analysis

A comparison table summarizing the biological activities and properties of various dioxaborolane derivatives is presented below:

| Compound | IC50 (μM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| Compound A | 0.69 | PKMYT1 | Cell cycle inhibition |

| Compound B | 0.012 | WEE1 | Induces apoptosis |

| This Compound | TBD | TBD | TBD |

Q & A

Q. Critical Parameters :

- Moisture control : Strict anhydrous conditions prevent hydrolysis of the boronate ester .

- Catalyst loading : Pd catalysts at 2–5 mol% balance cost and efficiency.

- Temperature : Elevated temperatures (≥60°C) improve reaction kinetics but may degrade sensitive substituents.

Which spectroscopic and chromatographic methods are essential for characterizing this compound's structural integrity?

Basic Research Question

Spectroscopic Methods :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm; aromatic protons at δ 6.5–7.3 ppm) .

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronate ester formation .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (±2 ppm accuracy) .

Q. Chromatographic Methods :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area) .

- TLC : Monitor reaction progress (Rf ≈ 0.5 in hexane/ethyl acetate 3:1).

How can researchers optimize reaction conditions to prevent deboronation during cross-coupling reactions involving this compound?

Advanced Research Question

Deboronation occurs via hydrolysis or protodeboronation under acidic/oxidative conditions. Mitigation strategies include:

Q. Example Optimization Table :

| Condition | Deboronation Rate (%) | Yield (%) |

|---|---|---|

| Air exposure | 45 | 30 |

| N₂ atmosphere | 5 | 85 |

| Ligand: SPhos | 2 | 92 |

What are the implications of the benzyloxy group's electronic and steric effects on the compound's reactivity in palladium-catalyzed transformations?

Advanced Research Question

- Electronic Effects : The benzyloxy group is electron-donating (+M effect), activating the phenyl ring for electrophilic substitution but reducing oxidative addition efficiency in cross-couplings .

- Steric Effects : The 2,6-dimethyl substituents create steric hindrance, slowing transmetallation steps. This necessitates longer reaction times or elevated temperatures (e.g., 80°C for 24 hours) .

Case Study :

In Suzuki-Miyaura couplings, substrates with less steric bulk (e.g., 4-methoxy derivatives) achieve >90% yield in 6 hours, while the title compound requires 24 hours for 75% yield .

How should researchers address discrepancies in reported reactivity of similar dioxaborolane derivatives in cross-coupling reactions?

Advanced Research Question

Discrepancies often arise from:

Substituent electronic profiles : Electron-withdrawing groups (e.g., -NO₂) accelerate oxidative addition but increase deboronation risk .

Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may decompose boronate esters .

Q. Resolution Strategy :

- Controlled experiments : Compare reactivity under identical conditions (e.g., Pd(OAc)₂, SPhos, K₂CO₃, toluene/water) .

- Computational modeling : DFT calculations predict charge distribution and transition states for divergent outcomes .

What are the best practices for handling and storing this compound to prevent hydrolysis or oxidative degradation?

Basic Research Question

-

Storage : Argon-purged vials at –20°C in desiccators (silica gel) .

-

Handling : Use syringe techniques for anhydrous solvents; avoid prolonged exposure to light (UV degradation) .

-

Stability Data :

Condition Degradation (%) at 24 hours Ambient (humid) 50 Dry N₂, –20°C <5

Beyond Suzuki-Miyaura couplings, what emerging applications exist for this compound in materials science or medicinal chemistry?

Advanced Research Question

Q. Recent Findings :

- Proteomics : Bioconjugation via benzyloxy-directed click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.